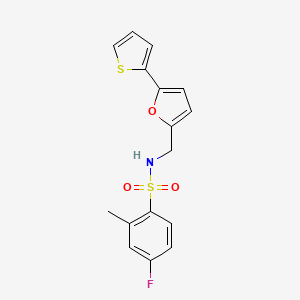

4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral and Antimicrobial Activity : Research on pyrimidine derivatives, including structures related to "4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid," has shown potential antiviral and antimicrobial properties. For example, derivatives of 2,4-diaminopyrimidine exhibited marked inhibition of retrovirus replication, highlighting the potential of such compounds in developing antiviral therapies (Hocková et al., 2003).

Antioxidant and Antimicrobial Properties : Phenolic acids, including derivatives and analogs related to "this compound," have been explored for their antimicrobial and antioxidant structure–property relationships. These studies aim to understand how variations in molecular structure affect the bioactivity of phenolic compounds, which is crucial for their application in medical and pharmaceutical fields (Jingyi Liu et al., 2020).

Materials Science Applications

Metal-Organic Frameworks (MOFs) : Compounds with ether-bridged tricarboxylate spacers, akin to the structural motifs found in "this compound," have been utilized in the synthesis of novel cadmium(ii) metal-organic architectures. These materials exhibit diverse structural topologies and have potential applications in photocatalysis, highlighting the versatility of pyrimidine derivatives in materials science (Jin-Zhong Gu et al., 2018).

Polymer Synthesis : Pyrimidine derivatives have been used in the preparation of new thermally stable and optically active poly(ester-imide)s. The synthesis involves direct polycondensation reactions, demonstrating the utility of pyrimidine-based compounds in creating advanced polymeric materials with specific physical and chemical properties (S. Mallakpour & E. Kowsari, 2006).

Organic Synthesis Applications

- Catalysis and Organic Reactions : Pyrimidine derivatives have been explored for their role in catalysis and as intermediates in organic synthesis. For instance, novel methods for the synthesis of carboxylic esters and lactones using di-2-thienyl carbonate highlight the importance of pyrimidine structures in facilitating organic transformations (Yoshiaki Oohashi et al., 2005).

Zukünftige Richtungen

The future directions for “4-Phenoxy-2-phenylpyrimidine-5-carboxylic acid” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicine . Additionally, more research could be conducted to elucidate their synthesis methods, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name |

4-phenoxy-2-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(21)14-11-18-15(12-7-3-1-4-8-12)19-16(14)22-13-9-5-2-6-10-13/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPBQGOKPVBXOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-methyloxiran-2-yl]methanol](/img/structure/B2750663.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2750667.png)

![methyl 4-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2750670.png)

![8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2750672.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2750674.png)

![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)

![1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750684.png)